3-Methyl-4-(methylamino)benzaldehyde
Description
3-Methyl-4-(methylamino)benzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring.
The methylamino substituent introduces both steric and electronic effects, influencing reactivity in condensation and oxidation reactions. For instance, similar aldehydes with amino groups are critical intermediates in kinase inhibitor development, where substituent positioning affects binding affinity .
Properties
CAS No. |
1197-42-8 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3 |
InChI Key |
UECXDZSFDGWNTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=O)NC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)NC |
Synonyms |
4-Methylamino-3-methylbenzaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzaldehyde Derivatives
Table 1: Comparison of Key Benzaldehyde Derivatives
Key Findings:
Electronic Effects: The methylamino group in this compound enhances nucleophilicity at the aldehyde group, facilitating condensations (e.g., with 2-aminothiophenol to form benzothiazoles) . This contrasts with 3-Methylbenzaldehyde, which lacks the amino group and is less reactive in such reactions . Methoxy and methylthio groups (e.g., in 3-Methoxy-4-(methylthio)benzaldehyde) alter electron density differently, with methoxy being electron-donating and methylthio weakly electron-withdrawing, affecting oxidation and substitution patterns .
Steric Effects: Bulky substituents like dimethylamino (e.g., in 4-(Dimethylamino)benzohydrazide) reduce binding affinity in kinase inhibitors due to steric clashes, as seen in a two-fold potency drop when compared to smaller amino derivatives . This suggests that the methylamino group in this compound may offer a balance between steric bulk and electronic modulation.
Safety and Handling: Brominated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) exhibit higher toxicity risks compared to non-halogenated analogs, necessitating stringent safety protocols . The methylamino group in this compound likely reduces volatility and acute toxicity, though comprehensive toxicological data are lacking .
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